2-Methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine

Description

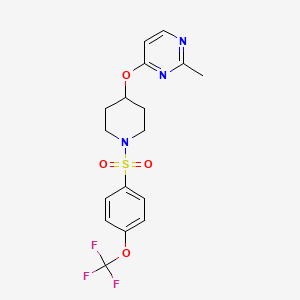

2-Methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine (CAS: 2097926-15-1) is a synthetic pyrimidine derivative with a molecular formula of C₁₇H₁₈F₃N₃O₄S and a molecular weight of 417.4 g/mol. Its structure features:

- A pyrimidine core substituted with a methyl group at position 2.

- A piperidin-4-yloxy linker at position 4 of the pyrimidine ring.

- A 4-(trifluoromethoxy)phenylsulfonyl group attached to the piperidine nitrogen.

The compound’s Smiles notation is Cc1nccc(OC2CCN(S(=O)(=O)c3ccc(OC(F)(F)F)cc3)CC2)n1, highlighting the trifluoromethoxy and sulfonyl substituents.

Properties

IUPAC Name |

2-methyl-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O4S/c1-12-21-9-6-16(22-12)26-13-7-10-23(11-8-13)28(24,25)15-4-2-14(3-5-15)27-17(18,19)20/h2-6,9,13H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBILMUABICROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Mode of Action

Compounds with a trifluoromethoxy unit have been shown to decrease the homo and lumo energy levels of certain polymers, which could potentially affect their interaction with targets.

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might play a role in carbon–carbon bond formation in biochemical pathways.

Biological Activity

The compound 2-Methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its structure includes a pyrimidine ring substituted with a piperidine moiety and a trifluoromethoxyphenylsulfonyl group. The trifluoromethoxy group is significant for enhancing the compound's lipophilicity and biological activity.

Research indicates that compounds similar to This compound may act as inhibitors in various signaling pathways. Specifically, they can inhibit kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrimidine derivatives can downregulate key proteins involved in the MAPK pathway, leading to reduced tumor growth.

Antitumor Activity

Recent studies have demonstrated that This compound exhibits significant antitumor activity. The compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.67 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 6.12 | Inhibition of EGFR signaling |

| A549 (Lung Cancer) | 4.85 | Cell cycle arrest at G2/M phase |

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

Inhibition of Kinases

The compound has shown promising results as a kinase inhibitor. In vitro studies reported an IC50 value of approximately 27 nM against IRAK4, a kinase implicated in inflammatory responses and cancer progression. This suggests potential applications in treating inflammatory diseases and certain cancers.

Case Studies

- Breast Cancer Study : In a preclinical study involving MCF-7 breast cancer cells, treatment with This compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

- Lung Cancer Model : In A549 lung cancer xenograft models, administration of the compound led to a marked decrease in tumor size compared to controls, suggesting effective systemic bioavailability and therapeutic potential.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound’s trifluoromethoxy sulfonyl group distinguishes it from analogs like 13b (fluorophenyl sulfonyl) and 6e (tetrafluoroethyl benzamide). This group likely enhances lipophilicity and target binding compared to smaller substituents .

- Urea/thiourea moieties in compounds like 14d and 8a may improve hydrogen-bonding interactions but reduce metabolic stability compared to the sulfonyl group in the target.

Synthetic Efficiency :

- Yields for analogs range from 35.2% (8b) to 76.2% (6f) , suggesting variability in reaction optimization. The target compound’s yield is unspecified, but its synthesis likely involves sulfonylation and nucleophilic substitution steps similar to 13b .

Biological Activity: The target compound is uniquely associated with anti-tuberculosis activity, whereas analogs in –2 lack explicit therapeutic data.

Functional and Pharmacological Insights

Table 2: Substituent Effects on Bioactivity

Critical Analysis:

- Trifluoromethoxy vs.

- Sulfonyl vs. Urea : Sulfonyl groups offer greater chemical stability than urea/thiourea, which may explain the target’s selection for in vivo studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine, and what reaction conditions are critical for optimizing yield and purity?

- Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine moiety and nucleophilic substitution for pyrimidine coupling. Critical conditions include:

- Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate sulfonylation .

- Temperature control (<40°C) to prevent decomposition of trifluoromethoxy groups during coupling .

- Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Q. How is the structural integrity and purity of this compound confirmed in academic research settings?

- Answer: Researchers rely on:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns and verify the absence of unreacted intermediates .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and isotopic patterns, especially for the trifluoromethoxy group .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What initial biological screening approaches are recommended to assess its potential therapeutic activity?

- Answer: Prioritize assays based on structural analogs:

- Enzyme Inhibition Assays: Test against kinases or proteases due to the sulfonylpiperidine group’s affinity for catalytic sites .

- Cellular Viability Assays: Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, leveraging the pyrimidine core’s DNA-intercalating potential .

- Receptor Binding Studies: Radioligand displacement assays for GPCRs or ion channels, given the piperidine moiety’s role in CNS-targeted compounds .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory biological activity data observed in different assay systems for this compound?

- Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Orthogonal Assays: Validate hits using both biochemical (e.g., FRET) and cell-based (e.g., reporter gene) systems .

- Metabolic Stability Testing: Rule out false positives caused by compound degradation in cell culture media vs. buffer systems .

- Dose-Response Curves: Compare EC values across assays to identify off-target effects .

Q. What advanced computational and experimental strategies are employed to elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Answer: Key methodologies include:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict sulfonylpiperidine interactions with hydrophobic enzyme pockets .

- Molecular Dynamics (MD): Simulate binding stability of trifluoromethoxy-substituted analogs in solvated protein models .

- Parallel Synthesis: Generate derivatives with systematic substitutions (e.g., replacing trifluoromethoxy with methoxy or nitro groups) to map SAR trends .

Q. What methodologies are recommended for optimizing reaction pathways to mitigate low yields in multi-step syntheses involving sulfonylpiperidine intermediates?

- Answer: Low yields often stem from steric hindrance during sulfonylation. Optimization approaches:

- Design of Experiments (DoE): Use factorial designs to identify optimal stoichiometry (e.g., 1.2:1 sulfonyl chloride:piperidine ratio) and solvent polarity .

- Flow Chemistry: Continuous-flow systems improve heat transfer and reduce side reactions in exothermic steps .

- Protecting Group Strategies: Temporarily mask reactive hydroxyl or amine groups on the pyrimidine ring to prevent undesired cross-reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between in vitro potency and in vivo efficacy for this compound?

- Answer: Discrepancies may arise from:

- Pharmacokinetic Factors: Poor oral bioavailability due to high logP (>5) from the trifluoromethoxy group, as predicted by QSAR models .

- Metabolite Interference: Phase I metabolites (e.g., demethylated pyrimidine derivatives) may exhibit off-target activity .

- Species-Specific Differences: Compare rodent vs. human liver microsome stability to prioritize translational studies .

Methodological Best Practices

Q. What analytical techniques are essential for characterizing degradation products of this compound under accelerated stability conditions?

- Answer:

- LC-MS/MS: Identify hydrolyzed or oxidized products (e.g., cleavage of the sulfonylpiperidine bond) .

- Forced Degradation Studies: Expose the compound to acidic, basic, and oxidative stress to map degradation pathways .

- Solid-State NMR: Monitor crystallinity changes in lyophilized formulations that may affect shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.